

Lithium Diisopropylamide (LDA): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium diisopropylamide*

Cat. No.: *B1223798*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Lithium diisopropylamide (LDA) is a formidable, non-nucleophilic strong base with the chemical formula $\text{LiN}(\text{CH}(\text{CH}_3)_2)_2$.^{[1][2]} Its potent and sterically hindered nature has made it an indispensable tool in organic synthesis, particularly for the regioselective deprotonation of carbon acids to generate "kinetic" enolates.^{[1][3]} This guide provides an in-depth overview of the core physical and chemical properties of LDA, detailed experimental protocols, and a discussion of its structural behavior in solution, tailored for professionals in research and drug development.

Core Physical and Chemical Properties

LDA is a colorless to pale yellow solid, but it is almost exclusively prepared and used as a solution in ethereal or hydrocarbon solvents.^{[1][3]} Solid LDA is pyrophoric, meaning it can ignite spontaneously on contact with air, though its solutions are generally not.^{[1][4]}

Physical Properties

The physical characteristics of LDA are summarized in the table below. It is important to note that many properties, such as density, are typically reported for its solutions, as the pure solid is rarely isolated.

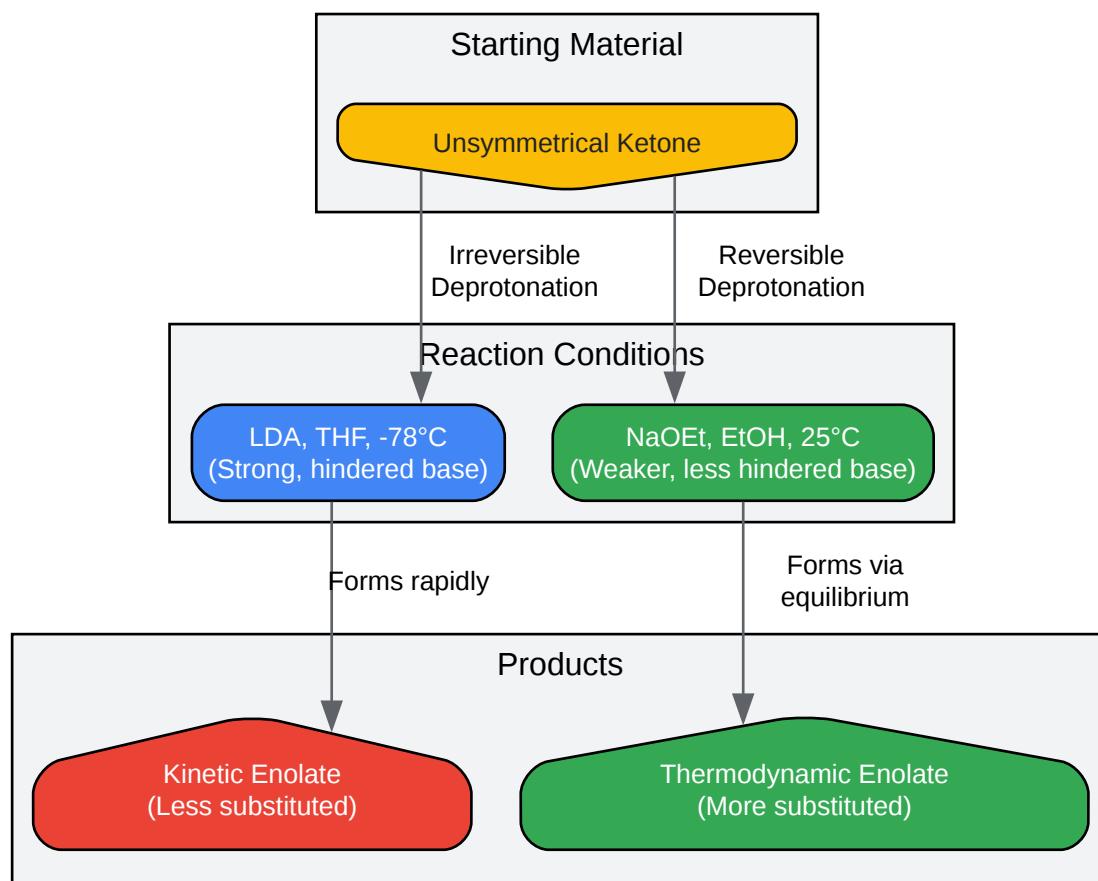
Property	Value	Notes
Molecular Formula	$C_6H_{14}LiN$ ^{[5][6]}	
Molecular Weight	107.12 g/mol ^[3]	
Appearance	White pyrophoric powder (solid) ^[2] . Dark yellow to orange or dark red-brown solution ^{[2][7]} .	Commercially available and typically used in solution form.
Density	~0.812 g/mL (2.0 M solution in THF/heptane/ethylbenzene)	Varies significantly with solvent and concentration.
pKa of Conjugate Acid	~36 (for Diisopropylamine in THF) ^{[1][3][5]}	This high pKa value is indicative of LDA's powerful basicity.
Solubility	Soluble in non-polar organic solvents like THF, ether, and hydrocarbons. ^{[1][5][8]}	Reacts violently with water and other protic solvents. ^[3]

Chemical and Structural Properties

Basicity and Nucleophilicity LDA is renowned as a strong, sterically hindered, non-nucleophilic base.^{[4][9]} The bulky isopropyl groups surrounding the nitrogen atom prevent it from acting as a nucleophile and attacking electrophilic centers like carbonyl carbons.^{[4][10]} Instead, its primary role is to abstract protons, even from very weak carbon acids.^{[1][10]}

Aggregation in Solution The structure of LDA in solution is highly dependent on the solvent system. This aggregation state is critical as it directly influences the reagent's reactivity and the kinetics of the reactions it mediates.^{[1][11]}

- In Polar Aprotic Solvents (e.g., THF): In tetrahydrofuran (THF), LDA predominantly exists as a solvated dimer.^{[1][5]} This dimeric form is often in equilibrium with a less abundant, more reactive monomeric species.^{[3][12]}
- In Nonpolar Solvents (e.g., Toluene, Hexane): In hydrocarbon solvents, LDA forms a temperature-dependent equilibrium of various oligomers, with trimers and tetramers being


common at room temperature.[1][4]

Stability LDA solutions are thermally sensitive. In THF, LDA can undergo decomposition, particularly at temperatures above 0°C.[8][13] Commercially available solutions often contain hydrocarbon co-solvents to improve stability.[2][13] For instance, a 25% solution in pure THF at room temperature can lose about 1% of its activity daily.[13] Stability is enhanced at lower temperatures, and solutions with a THF to LDA molar ratio of 1:1 or less show improved thermal stability.[14][15]

Key Chemical Applications

Kinetic vs. Thermodynamic Enolate Formation

One of the most significant applications of LDA is in the formation of specific enolates from unsymmetrical ketones. Due to its steric bulk and irreversible deprotonation at low temperatures (e.g., -78 °C), LDA selectively removes a proton from the less sterically hindered α -carbon.[1][5] This process is under kinetic control and yields the "kinetic enolate." In contrast, weaker, less hindered bases (like alkoxides) can establish an equilibrium, leading to the formation of the more substituted, thermodynamically stable "thermodynamic enolate".[5]

[Click to download full resolution via product page](#)

Caption: Logical workflow for kinetic vs. thermodynamic enolate formation.

Experimental Protocols

Handling LDA requires stringent anhydrous and anaerobic conditions due to its reactivity with moisture and air.^[8] All glassware should be oven- or flame-dried, and reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen).

Protocol for *in situ* Preparation of LDA (1.1 mmol scale)


LDA is commonly prepared immediately before use (*in situ*) from diisopropylamine and n-butyllithium.^{[1][16]}

Materials:

- Diisopropylamine (distilled from CaH_2)
- n-Butyllithium (n-BuLi) in hexanes (concentration pre-determined by titration)
- Anhydrous Tetrahydrofuran (THF)
- Dry, argon-flushed reaction vessel with a magnetic stir bar
- Syringes and needles

Procedure:

- To a dry reaction flask under an argon atmosphere, add anhydrous THF (3 mL).[16]
- Cool the flask to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- Add diisopropylamine (0.17 mL, 1.2 mmol) to the cold THF via syringe.[16]
- Slowly add a 1.6 M solution of n-BuLi in hexanes (0.69 mL, 1.1 mmol) dropwise to the stirred solution at $-78\text{ }^\circ\text{C}$.[16]
- After the addition is complete, stir the resulting colorless to pale yellow solution for 15-30 minutes at $-78\text{ }^\circ\text{C}$ before use.[16] The formation of LDA is nearly instantaneous.[16]

[Click to download full resolution via product page](#)

Caption: Synthesis of **Lithium Diisopropylamide (LDA)**.

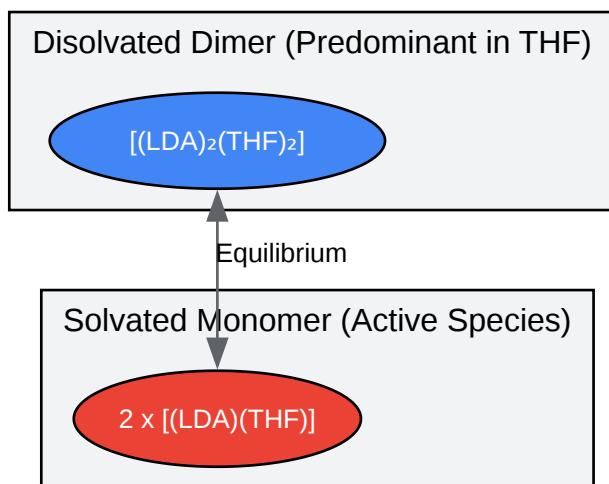
Protocol for Titration of LDA Solutions

The accurate concentration of organolithium reagents like LDA is crucial for stoichiometry in reactions. Titration is essential, especially for commercial solutions or after prolonged storage. A common method uses a known amount of a dry indicator, such as N -benzylbenzamide, which is deprotonated by LDA to produce a distinct color change at the endpoint.

Materials:

- N -benzylbenzamide (dried under vacuum)
- Anhydrous THF
- LDA solution to be titrated

- Dry, argon-flushed flask with a stir bar
- Accurate gas-tight syringe for dispensing LDA


Procedure:

- Accurately weigh ~100 mg of N-benzylbenzamide into a dry flask under an argon atmosphere.
- Add 5 mL of anhydrous THF and stir to dissolve the solid.
- Cool the solution to 0 °C in an ice bath.
- Slowly add the LDA solution dropwise from a syringe while stirring vigorously.
- The endpoint is reached when the solution develops a persistent pale yellow to orange color, indicating that all the N-benzylbenzamide has been consumed and a slight excess of LDA is present.
- Record the volume of LDA solution added.
- Calculate the molarity using the formula: Molarity (M) = (moles of indicator) / (Volume of LDA in L)

Structural Schematics

LDA Aggregation in THF

In THF, LDA primarily exists as a dissolved dimer, which is in equilibrium with the catalytically active monomeric species. The reaction kinetics are often dependent on this equilibrium.[\[3\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: LDA monomer-dimer equilibrium in THF solution.

Safety and Handling

Lithium diisopropylamide is a hazardous material that requires careful handling in a controlled laboratory environment.[\[17\]](#)

- Pyrophoric Nature: Solid LDA and some concentrated solutions can ignite spontaneously upon exposure to air.[\[1\]](#)[\[2\]](#)[\[3\]](#) Always handle under an inert atmosphere.[\[8\]](#)[\[18\]](#)
- Reactivity with Water: LDA reacts violently with water and other protic solvents, releasing flammable gases.[\[3\]](#) Ensure all solvents and reagents are rigorously dried before use.
- Corrosivity: It is highly corrosive and can cause severe chemical burns to the skin and eyes. [\[17\]](#)[\[19\]](#) Inhalation may cause irritation to the respiratory system.[\[17\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant lab coats, safety goggles, and chemical-resistant gloves (e.g., nitrile gloves are often used but check for compatibility and breakthrough times).[\[17\]](#)[\[18\]](#) Work should be conducted in a well-ventilated chemical fume hood.
- Quenching and Disposal: Unused LDA and reaction mixtures must be quenched carefully. A common procedure involves slow addition to a cooled (0 °C) and stirred solution of a proton

source, such as isopropanol in an inert solvent like hexane, before final quenching with water. All waste should be disposed of according to institutional guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 2. Lithium diisopropylamide | 4111-54-0 [chemicalbook.com]
- 3. grokipedia.com [grokipedia.com]
- 4. scispace.com [scispace.com]
- 5. Lithium_diisopropylamide [chemeurope.com]
- 6. Lithium diisopropylamide | C6H14LiN | CID 2724682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 268831000 [thermofisher.com]
- 8. guidechem.com [guidechem.com]
- 9. Presentation on LDA (LITHIUM DI ISOPROPYL AMINE | PPTX [slideshare.net]
- 10. youtube.com [youtube.com]
- 11. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 12. Structure and Reactivity of Lithium Diisopropylamide in the Presence of N,N,N',N'-Tetramethylethylenediamine | Semantic Scholar [semanticscholar.org]
- 13. Lithium diisopropylamide Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 14. WO1986003744A1 - Stable lithium diisopropylamide and method of preparation - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. How To [chem.rochester.edu]
- 17. westliberty.edu [westliberty.edu]
- 18. Lithium diisopropylamide - Safety Data Sheet [chemicalbook.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [Lithium Diisopropylamide (LDA): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1223798#physical-and-chemical-properties-of-lithium-diisopropylamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com